![molecular formula C30H32N4O7S B2445117 N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide CAS No. 688060-10-8](/img/structure/B2445117.png)
N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide is a useful research compound. Its molecular formula is C30H32N4O7S and its molecular weight is 592.67. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship Studies
The exploration of novel compounds with quinazoline and furylmethyl groups has been prominent in the development of adenosine receptor antagonists. Studies like those conducted by Francis et al. (1988) on triazoloquinazoline adenosine antagonists reveal the importance of structural modifications on biological activity, highlighting the potential of quinazoline derivatives in targeting adenosine receptors, which are implicated in various physiological processes (Francis et al., 1988).
Antimicrobial Applications
Research on quinoline derivatives, such as the work by Özyanik et al. (2012), has demonstrated that compounds containing azole nuclei exhibit antimicrobial activities. This suggests the potential of N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide for antimicrobial research, given its structural similarity to these compounds (Özyanik et al., 2012).
Cancer Research
The selective inhibition of histone deacetylase (HDAC) is a promising approach in cancer therapy. Yang et al. (2016) have developed novel selective HDAC6 inhibitors using quinazoline as the cap, showing potent anticancer activity in vitro and in vivo. This indicates that compounds with a quinazoline moiety, similar to the one discussed, could be explored for their potential in cancer research, particularly in the development of selective HDAC inhibitors (Yang et al., 2016).
Synthesis and Catalysis
The development of novel synthetic routes for quinazoline derivatives, such as the catalyzed annulation of N-methoxybenzamide, showcases the versatility of these compounds in organic synthesis. Xiong et al. (2018) demonstrated the synthesis of 2-aryl quinazolin-4(3H)-one derivatives via a [Cp*RhIII]-catalyzed annulation, reflecting the compound's potential as a scaffold for the development of new synthetic methodologies (Xiong et al., 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[7-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-3-26(28(36)32-17-21-6-5-13-39-21)42-30-33-23-15-25-24(40-18-41-25)14-22(23)29(37)34(30)12-4-7-27(35)31-16-19-8-10-20(38-2)11-9-19/h5-6,8-11,13-15,26H,3-4,7,12,16-18H2,1-2H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARKBERUCICDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2445034.png)
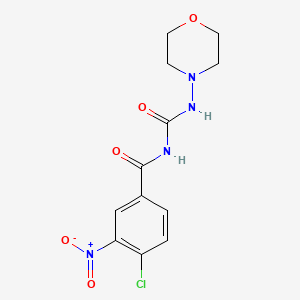
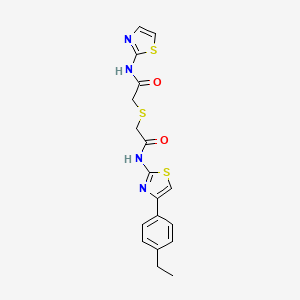

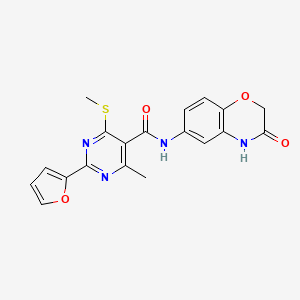
![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)
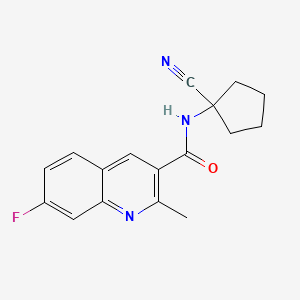

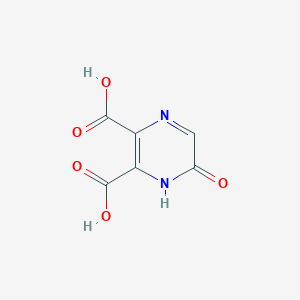
![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)